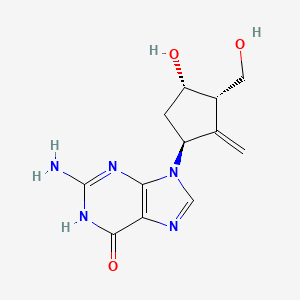

3-Epi-Entecavir

Cat. No. B601532

Key on ui cas rn:

1367369-77-4

M. Wt: 277.284

InChI Key: QDGZDCVAUDNJFG-CSMHCCOUSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07034152B2

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).

Name

title compound

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34.1 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O

|

|

Name

|

|

|

Quantity

|

40.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-L 3-necked round bottomed flask, oven dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, an addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with aqueous KOH (10 N, ˜220 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was warmed to 70° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10 hours

|

|

Duration

|

10 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 5–10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the MeOH

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting yellow semi-solid was cooled to −5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

concentrated HCl (˜55 mL) added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred for 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum for 16 hours

|

|

Duration

|

16 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was redissolved in water (600 mL) at 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear solution was cooled to ˜60–55° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature for 5 hours

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting white crystalline solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 50° C. for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

title compound

|

|

Type

|

product

|

|

Smiles

|

NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07034152B2

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).

Name

title compound

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([Si](C)(C)C4C=CC=CC=4)[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1.C(O)(=[O:31])C>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:28])[C:5]2[N:6]=[CH:7][N:8]([CH:11]3[CH2:15][CH:14]([OH:31])[CH:13]([CH2:25][OH:26])[C:12]3=[CH2:27])[C:9]=2[N:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34.1 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)[Si](C1=CC=CC=C1)(C)C)CO)=C)=O

|

|

Name

|

|

|

Quantity

|

40.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-L 3-necked round bottomed flask, oven dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, an addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with aqueous KOH (10 N, ˜220 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was warmed to 70° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10 hours

|

|

Duration

|

10 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 5–10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the MeOH

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting yellow semi-solid was cooled to −5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

concentrated HCl (˜55 mL) added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred for 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum for 16 hours

|

|

Duration

|

16 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was redissolved in water (600 mL) at 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear solution was cooled to ˜60–55° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature for 5 hours

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting white crystalline solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 50° C. for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

title compound

|

|

Type

|

product

|

|

Smiles

|

NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |